Methyl 5-hydroxybenzofuran-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-hydroxy-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSJSEXMKPMEAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(O1)C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480529 | |
| Record name | Methyl 5-hydroxy-1-benzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1646-28-2 | |
| Record name | 2-Benzofurancarboxylic acid, 5-hydroxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1646-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-hydroxy-1-benzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comprehensive Evaluation of Biological Activities and Pharmacological Potential of Methyl 5 Hydroxybenzofuran 2 Carboxylate Derivatives
Anticancer and Cytotoxic Activities
The benzofuran (B130515) core is a structural motif present in many biologically active compounds. nih.gov Modifications to this scaffold, particularly in the context of methyl 5-hydroxybenzofuran-2-carboxylate, have yielded derivatives with potent cytotoxic effects against various human cancer cell lines. nih.govresearchgate.net The introduction of certain functional groups, such as halogens, has been a particularly fruitful strategy for enhancing anticancer activity. nih.govresearchgate.net
Activity Spectrum Against Various Cancer Cell Lines (e.g., Leukemia, Cervix Carcinoma, Hepatocellular Carcinoma, Ovarian Carcinoma)
Derivatives of this compound have demonstrated a broad spectrum of cytotoxic activity against multiple human cancer cell lines. Halogenated derivatives, in particular, show significant potency.
Studies have reported on the cytotoxicity of various derivatives against leukemia cell lines. For instance, certain bromo-derivatives of benzofuran-2-carboxylic acid have shown remarkable activity against K562 (chronic myeloid leukemia) and HL-60 (acute promyelocytic leukemia) cells, with IC₅₀ values as low as 5.0 µM and 0.1 µM, respectively. nih.govmdpi.com Other synthesized derivatives have also displayed significant cytotoxicity against K562 and MOLT-4 (T-lymphoblastic leukemia) cell lines. nih.govresearchgate.net
Activity against cervix carcinoma has also been well-documented. Several newly synthesized benzofuran derivatives were evaluated against HeLa (cervical cancer) cells, with five compounds showing significant cytotoxic effects. nih.govresearchgate.net Methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC), a related furan (B31954) derivative, also showed strong cytotoxicity against HeLa cells with an IC₅₀ value of 64.00 µg/mL. scialert.net
In the context of hepatocellular carcinoma (HCC), a derivative of N-(5-(2-bromobenzyl)thiazole-2-yl) benzofuran-2-carboxamide (B1298429) was found to inhibit the growth of HCC cells. nih.gov Furthermore, halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate exhibited pronounced cytotoxic effects against HepG2 (hepatocellular carcinoma) cells. nih.gov One specific derivative, methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate, demonstrated a potent IC₅₀ value of 3.8 ± 0.5 μM against HepG2 cells. nih.gov The related furan compound, MFC, also displayed cytotoxicity against HepG2 cells with an IC₅₀ of 102.53 µg/mL. scialert.net
Benzofuranyl imidazole (B134444) derivatives have been identified as cytotoxic agents against ovarian carcinoma cell lines, such as Skov-3. nih.gov Another study on a promising anti-cancer molecule, (±)-UB006, and its derivatives highlighted cytotoxic effects in the OVCAR-3 ovarian cancer cell line, with one derivative showing an IC₅₀ of 2.1 ± 0.2 µM. nih.gov
Table 1: Cytotoxic Activity of Selected Benzofuran Derivatives Against Various Cancer Cell Lines
| Compound/Derivative Class | Cancer Cell Line | Cell Line Type | Potency (IC₅₀) | Reference(s) |
|---|---|---|---|---|
| Bromo-derivative of benzofuran-2-carboxylic acid | HL-60 | Acute Promyelocytic Leukemia | 0.1 µM | nih.govmdpi.com |
| Bromo-derivative of benzofuran-2-carboxylic acid | K562 | Chronic Myeloid Leukemia | 5.0 µM | nih.govmdpi.com |
| Various brominated derivatives | K562, MOLT-4 | Leukemia | Significant Activity | nih.govresearchgate.net |
| Various brominated derivatives | HeLa | Cervix Carcinoma | Significant Activity | nih.govresearchgate.net |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 | Hepatocellular Carcinoma | 3.8 ± 0.5 µM | nih.gov |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 | Hepatocellular Carcinoma | 11 ± 3.2 µM | nih.gov |
| Benzofuranyl imidazole derivatives | Skov-3 | Ovarian Carcinoma | Cytotoxic | nih.gov |
| (±)-UB035 (Derivative of (±)-UB006) | OVCAR-3 | Ovarian Carcinoma | 2.1 ± 0.2 µM | nih.gov |
| Methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC) | HeLa | Cervix Carcinoma | 64.00 µg/mL | scialert.net |
| Methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC) | HepG2 | Hepatocellular Carcinoma | 102.53 µg/mL | scialert.net |
Molecular Mechanisms of Cytotoxicity (e.g., Apoptosis Induction, Cell Proliferation Inhibition)
The cytotoxic effects of this compound derivatives are primarily mediated through the induction of apoptosis and the inhibition of cancer cell proliferation. nih.govresearchgate.net Apoptosis, or programmed cell death, is a critical mechanism for eliminating malignant cells.
Several studies have confirmed that these derivatives trigger apoptosis in cancer cells. The process is often initiated by an increase in intracellular reactive oxygen species (ROS). nih.gov This elevated oxidative stress can damage cellular components and promote cell death. nih.gov For example, two halogenated benzofuran derivatives were shown to increase the generation of hydrogen peroxide (H₂O₂) in HepG2 and A549 cancer cells, leading to apoptosis or necrosis. nih.gov
The activation of caspases, a family of cysteine proteases crucial for executing apoptosis, is a key feature of the cytotoxic mechanism. nih.govresearchgate.net Studies have demonstrated that treatment with benzofuran derivatives leads to the activation of caspase-3 and caspase-7 in K562 leukemia cells. researchgate.net Further investigation into the apoptotic pathway revealed that these compounds can regulate the expression of Bcl-2 family proteins, such as increasing the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2, and suppress the activation of initiator caspase-9 and executioner caspase-3. nih.gov Annexin V assays have confirmed that these compounds induce late apoptosis or necrosis in cancerous cells. nih.gov
In addition to apoptosis, these derivatives inhibit cell proliferation by causing cell cycle arrest. nih.gov One study found that a chloro-derivative of this compound induced a G2/M phase arrest in HepG2 cells, while a bromo-derivative caused cell cycle arrest at the S and G2/M phases in A549 cells. nih.gov
Selective Cytotoxicity Profiles Towards Malignant Cells
A crucial characteristic for any potential anticancer agent is its ability to selectively target cancer cells while sparing normal, healthy cells. Several derivatives of this compound have demonstrated such a selective cytotoxicity profile. nih.govresearchgate.netmdpi.com
Research has explicitly shown that while certain halogenated derivatives are highly toxic to various cancer cell lines, they exhibit no significant cytotoxicity towards normal human umbilical vein endothelial cells (HUVEC). nih.govnih.govresearchgate.netmdpi.com For example, two potent halogenated derivatives showed high toxicity to A549 and HepG2 cancer cells but were not toxic to HUVEC cells, with IC₅₀ values greater than 1000 µM for the normal cells. nih.gov Similarly, a bromo-derivative that was highly cytotoxic to leukemia cells (HL-60 and K562) was not toxic to HUVEC cells. nih.govmdpi.com This selectivity indicates a favorable therapeutic window, suggesting that these compounds could potentially be developed into anticancer agents with fewer side effects. The furan derivative MFC also showed moderate cytotoxic activity against normal LLC-MK2 and L929 cells, while being more potent against HeLa and HepG2 cancer cells. scialert.net
Antimicrobial Properties
In addition to their anticancer potential, derivatives of this compound have been investigated for their antimicrobial properties. These compounds have shown efficacy against a range of bacterial and fungal pathogens, highlighting their potential as a basis for developing new antimicrobial drugs. researchgate.netniscair.res.innih.gov
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
Benzofuran derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria.
Several halogen and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate were tested for antimicrobial activity. researchgate.net Three of these compounds showed activity against Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 50 to 200 μg/mL. researchgate.net Another study found that compounds bearing a hydroxyl group at the C-6 position of the benzofuran ring offered excellent antibacterial activities against strains like Staphylococcus aureus and Bacillus subtilis (Gram-positive), and Escherichia coli (Gram-negative), with MIC₈₀ values between 0.78 and 3.12 μg/mL. nih.gov
A series of novel benzofuran-2-carboxylate 1,2,3-triazoles also exhibited moderate to good inhibition against bacterial strains, including S. aureus, B. subtilis, E. coli, and Pseudomonas aeruginosa. niscair.res.in The related furan compound, methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC), showed high antibacterial activity against the Gram-positive bacteria S. aureus, Bacillus cereus, and B. subtilis, and moderate activity against the Gram-negative bacteria E. coli, Salmonella Typhi, Serratia marcescens, and P. aeruginosa. scialert.net
Table 2: Antibacterial Activity of Selected Benzofuran and Furan Derivatives
| Compound/Derivative Class | Bacterial Strain | Gram Type | Activity (MIC) | Reference(s) |
|---|---|---|---|---|
| Halogen derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate | Gram-positive bacteria | Gram-positive | 50-200 µg/mL | researchgate.net |
| 6-hydroxy-benzofuran derivatives | S. aureus, B. subtilis | Gram-positive | 0.78-3.12 µg/mL (MIC₈₀) | nih.gov |
| 6-hydroxy-benzofuran derivatives | E. coli | Gram-negative | 0.78-6.25 µg/mL (MIC₈₀) | nih.gov |
| Benzofuran-2-carboxylate 1,2,3-triazoles | S. aureus, B. subtilis | Gram-positive | Moderate to Good | niscair.res.in |
| Benzofuran-2-carboxylate 1,2,3-triazoles | E. coli, P. aeruginosa | Gram-negative | Moderate to Good | niscair.res.in |
| Methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC) | S. aureus, B. cereus, B. subtilis | Gram-positive | High Activity | scialert.net |
| Methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC) | E. coli, S. Typhi, P. aeruginosa | Gram-negative | Moderate Activity | scialert.net |
Antifungal Efficacy Against Fungal Species
The antifungal potential of this class of compounds is also significant. Research has shown that specific structural modifications, such as halogenation, can drastically increase antifungal activity. nih.gov
Derivatives have been tested against pathogenic fungi like Cryptococcus neoformans and Aspergillus fumigatus, with several showing inhibitory effects. nih.gov A noteworthy finding was that converting methyl 7-acetyl-6-hydroxy-3-methyl-2-benzofurancarboxylate to its dibromo derivative led to a dramatic increase in its antifungal potency. nih.gov Other studies have shown that halogen and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate exhibit antifungal activity against Candida species, including Candida albicans. researchgate.net
A series of 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazole derivatives possessed a broad spectrum of activity, with one compound being most active against Candida krusei and C. albicans with an MIC value of 31.25 μg/mL. nih.gov Additionally, some benzofuran-2-carboxylate 1,2,3-triazole derivatives showed better antifungal activity than antibacterial activity, with one compound exhibiting high potency against C. albicans, A. fumigatus, and other fungi, with an MIC of 75 µg/mL against C. albicans. niscair.res.inrsc.org
Anti-inflammatory Effects
Benzofuran derivatives have demonstrated significant anti-inflammatory properties, acting on various stages of the inflammatory cascade. nih.govmdpi.com
A primary mechanism for the anti-inflammatory action of benzofuran derivatives is the modulation of arachidonic acid metabolism, specifically through the inhibition of the 5-Lipoxygenase (5-LOX) enzyme. nih.gov The 5-LOX pathway is responsible for the synthesis of leukotrienes, which are potent lipid mediators of inflammation implicated in conditions like asthma and inflammatory bowel disease. nih.govnih.gov
Research has shown that the 2,3-dihydro-5-benzofuranol ring system serves as an effective template for creating potent, antioxidant-based inhibitors of leukotriene biosynthesis. nih.gov These compounds function by reducing the 5-LOX enzyme, thereby preventing the formation of pro-inflammatory leukotrienes. nih.gov Further studies identified substituted benzofurans as direct inhibitors of Leukotriene A(4) hydrolase (LTA(4)H), the enzyme that catalyzes the final step in the production of Leukotriene B(4) (LTB(4)), a major pro-inflammatory mediator. nih.gov
Beyond the leukotriene pathway, benzofuran derivatives also exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK. mdpi.comnih.gov These pathways regulate the expression of numerous pro-inflammatory factors. Studies on piperazine/benzofuran hybrids have shown they can significantly inhibit the phosphorylation of critical proteins in the NF-κB and MAPK pathways (e.g., IKKα/IKKβ, P65, ERK, JNK, P38). mdpi.comnih.gov This inhibition leads to a dose-dependent downregulation in the secretion of pro-inflammatory mediators including nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6, IL-1β). mdpi.comnih.govnih.gov
The table below summarizes the inhibitory effects of a selected benzofuran-piperazine hybrid (Compound 5d) on inflammatory mediators.
| Mediator | IC₅₀ Value (μM) | Effect |
| Nitric Oxide (NO) | 52.23 ± 0.97 | Inhibition of overproduction in LPS-induced cells. mdpi.comdntb.gov.ua |
| IL-6 | - | Reduction of secretion. mdpi.comnih.gov |
| TNF-α | - | Reduction of secretion. mdpi.comnih.gov |
| COX-2 | - | Downregulation of expression. mdpi.comnih.gov |
Antioxidant Capabilities
The benzofuran scaffold is a recognized pharmacophore for the development of antioxidant agents, with its derivatives showing excellent results through various mechanisms of action. nih.gov
The antioxidant capacity of this compound derivatives is intrinsically linked to their chemical structure, particularly the presence of hydroxyl groups and the heterocyclic ring system, which enables them to act as potent free radical scavengers. nih.govresearchgate.net These compounds protect against oxidative damage by donating a hydrogen atom to quench reactive oxygen species (ROS) and other free radicals. nih.govacs.org The 2,3-dihydro-5-benzofuranol ring, for example, is noted for maximizing the stereoelectronic effects required for efficient hydrogen atom abstraction by peroxyl radicals. nih.gov
The mechanism often involves the formation of a stable radical on the benzofuran molecule, which prevents the propagation of radical chain reactions. researchgate.net This ability to donate hydrogen atoms is a key factor in their antioxidant efficacy, with studies showing they can be more effective than widely used commercial antioxidants like BHT (2,6-di-tert-butyl-4-methylphenol). acs.org
Experimental studies have confirmed the potent antioxidant activity of various benzofuran derivatives. For instance, certain 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have demonstrated significant scavenging of 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals and inhibition of lipid peroxidation (LPO) in rat brain homogenates. nih.govresearchgate.netrsc.org Similarly, newly synthesized 3,3-disubstituted-3H-benzofuran-2-ones have shown a strong ability to reduce intracellular ROS levels and protect neuronal cells from oxidative stress-induced death. mdpi.com This neuroprotective effect is partly mediated by the upregulation of Heme Oxygenase-1 (HO-1), a key enzyme in the cellular antioxidant defense system. mdpi.com
The table below presents the antioxidant activity of a representative benzofuran-2-carboxamide derivative (Compound 1j).
| Assay | Concentration (μM) | % Inhibition | Source |
| DPPH Radical Scavenging | 100 | 23.5 | nih.govrsc.org |
| Lipid Peroxidation (LPO) | 100 | 62.0 | nih.govrsc.org |
Antiviral Activity (e.g., Anti-HIV)
The benzofuran scaffold has proven to be a valuable framework for the development of novel antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). nih.govresearchgate.net The emergence of drug-resistant viral strains necessitates the creation of new drugs with diverse mechanisms of action, and benzofuran derivatives have shown promise in inhibiting multiple stages of the HIV life cycle. rsc.orgnih.gov
Derivatives of the benzofuran nucleus have been successfully engineered to inhibit HIV-1 replication through several distinct mechanisms:
Non-Nucleotide Reverse Transcriptase Inhibition (NNRTI): Benzofurans are potent inhibitors of HIV-1 Reverse Transcriptase (RT), a critical enzyme for converting viral RNA into DNA. nih.govnih.gov Unlike nucleoside RT inhibitors (NRTIs), these compounds bind to an allosteric site on the enzyme, inducing a conformational change that inactivates it. rsc.org Specific series, such as benzofurano[3,2-d]pyrimidin-2-ones, have been identified as nucleotide-competing RTIs (NcRTIs), showing low nanomolar antiviral potency against both wild-type and drug-resistant HIV strains. nih.govresearchgate.net Studies on 3-benzoyl benzofurans confirmed their role as NNRTIs. rsc.orgnih.gov
HIV Entry Inhibition: Some benzofuran derivatives have been shown to prevent the virus from entering host cells. rsc.orgnih.gov This mechanism targets the initial stages of infection. Interestingly, chemical modification of 3-benzoyl benzofurans into pyrazole (B372694) derivatives shifted their mechanism of action, with some of the new compounds acting as HIV entry inhibitors. rsc.orgnih.gov
HIV-1 Protease (PR) Inhibition: HIV-1 protease is another essential viral enzyme that cleaves newly synthesized polyproteins into their functional components, a process required for the maturation of infectious virions. google.comresearchgate.net Certain benzofuran derivatives, including benzofuran-carboxamides and pyrazole derivatives derived from a benzofuran scaffold, have been identified as inhibitors of this enzyme. rsc.orgnih.govnih.gov Molecular docking studies suggest these inhibitors can interact with the active site of the protease, leading to competitive inhibition. rsc.org
The following table highlights the anti-HIV activity and mechanism of action for selected benzofuran derivatives.
| Compound Class | Example Compound | Target | IC₅₀ (μM) | Source |
| 3-Benzoyl Benzofuran | 4b | Reverse Transcriptase (NNRTI) | 0.12 ± 0.05 | rsc.orgnih.gov |
| Pyrazole from Benzofuran | 5f | HIV Entry | 1.00 ± 0.15 | rsc.orgnih.gov |
| Pyrazole from Benzofuran | 5f | HIV-1 Protease | 31.59 ± 3.83 | rsc.orgnih.gov |
Antidiabetic Potential
The management of blood glucose levels is a cornerstone of diabetes treatment. Two key enzymatic targets in this area are alpha-glucosidase and protein tyrosine phosphatase-1B (PTP-1B). While direct studies on this compound are not extensively documented, the benzofuran scaffold is a recognized platform for developing inhibitors of these enzymes.
Alpha-Glucosidase Inhibition
Alpha-glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable monosaccharides. nih.gov Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby mitigating postprandial hyperglycemia, a hallmark of type 2 diabetes mellitus. nih.gov While numerous benzofuran derivatives have been synthesized and evaluated for their alpha-glucosidase inhibitory effects, specific data on the inhibitory activity of this compound was not available in the reviewed literature. However, the general class of benzofurans has shown promise in this area, with some derivatives exhibiting potent inhibition comparable to or exceeding that of standard drugs like acarbose. nih.gov
Protein Tyrosine Phosphatase-1B (PTP-1B) Inhibition
Protein tyrosine phosphatase 1B (PTP-1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways. nih.gov By dephosphorylating the insulin receptor, PTP-1B attenuates insulin signaling, and its inhibition is considered a promising strategy for the treatment of type 2 diabetes and obesity. nih.govresearchgate.net The benzofuran scaffold has been identified as a promising starting point for the development of PTP-1B inhibitors. Although specific inhibitory data for this compound against PTP-1B is not detailed in the available literature, the broader family of benzofuran derivatives has been the subject of such investigations. researchgate.net
Other Noteworthy Therapeutic Activities
Beyond their potential in diabetes management, derivatives of 5-hydroxybenzofuran have been explored for a range of other therapeutic applications, including cardiovascular and anticancer effects.
Antiarrhythmic and Spasmolytic Properties
Certain synthetic benzofuran derivatives have been investigated for their cardiovascular effects. Notably, some have been reported to possess antiarrhythmic properties. nih.gov One of the well-known benzofuran derivatives used in clinical practice is Amiodarone, which is utilized in the treatment of both ventricular and supraventricular arrhythmias. nih.gov However, specific studies detailing the antiarrhythmic or spasmolytic activities of this compound or its direct derivatives are not prominently featured in the scientific literature reviewed.
Antiproliferative and Antimetabolic Effects
The benzofuran nucleus is a common structural motif in a variety of compounds exhibiting antiproliferative activity. researchgate.netnih.gov Derivatives of 5-hydroxybenzofuran, in particular, have been noted for their potential as anticancer agents. nih.gov Research has demonstrated that this class of compounds can exhibit cytotoxic effects against various human cancer cell lines. nih.gov For instance, certain benzofuran derivatives have shown inhibitory activity against cancer cells, and this has been attributed, in some cases, to the induction of apoptosis. nih.gov
The following table presents data on the in vitro anti-tumor activity of some benzofuran-based chalcone (B49325) derivatives, illustrating the potential of the broader benzofuran class.
| Compound | HeLa (IC₅₀ in µmol L⁻¹) | A549 (IC₅₀ in µmol L⁻¹) | HCC1806 (IC₅₀ in µmol L⁻¹) |
| 4g | 5.61 | Not specified | 5.93 |
| 4l | 6.19 | 6.27 | 6.60 |
| 4n | 3.18 | 21.63 | 7.03 |
| DDP (Cisplatin) | 7.10 | Not specified | Not specified |
| Data sourced from a study on benzofuran-based chalcone derivatives. nih.gov |
Modulation of Cell Growth and Autophagy via mTOR Signaling
The mammalian target of rapamycin (B549165) (mTOR) is a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival. The mTOR signaling pathway is frequently dysregulated in human cancers, making it a significant target for anticancer drug development. Notably, benzofuran derivatives have been identified as a novel class of mTOR signaling inhibitors. Specifically, derivatives containing the 5-hydroxybenzofuran subunit are known to act as inhibitors of mTOR signaling, which in turn controls cell growth, metabolism, and autophagy. These compounds have been shown to directly bind to mTOR complex 1 (mTORC1) and inhibit its kinase activity. This mechanism underscores the potential of this compound derivatives as modulators of fundamental cellular processes linked to cancer.
Structure Activity Relationship Sar Investigations of Benzofuran 2 Carboxylate Derivatives
Impact of Substituent Position and Chemical Nature on Bioactivity
The presence and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the benzene (B151609) portion of the benzofuran (B130515) ring are pivotal in modulating the bioactivity of these compounds. A hydroxyl group at the 5-position, as seen in Methyl 5-hydroxybenzofuran-2-carboxylate, is frequently associated with significant biological effects, including antioxidant and anticancer properties. nih.govmdpi.com Studies have indicated that a phenolic hydroxyl group on the benzofuran scaffold is crucial for anticancer activity, as it can act as a hydrogen bond donor, promoting favorable interactions with biological targets. nih.gov
For instance, the methylation of a hydroxyl group can have varied effects. In some cases, methylation of phenolic hydroxyls leads to a decrease or complete loss of cytotoxic activity, suggesting the free hydroxyl is essential for the compound's potency. mdpi.com Conversely, in other derivatives, the presence of a methoxy group, particularly at the C-6 position, has been shown to enhance antiproliferative activity. Comparing compounds with methoxy groups at C-6 versus C-7 revealed higher activity for the C-6 substituted derivatives. This highlights the positional importance of these functional groups in dictating the biological outcome.
The antioxidant activity is also heavily influenced by these substituents. The 5-hydroxy group is considered a key feature for the antioxidant potential of benzofuran derivatives. nih.gov The transformation of the chroman skeleton to a benzofuran one has been reported to increase antioxidant activity, and compounds like 5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid have demonstrated superior antioxidant properties. nih.gov
| Compound | Substitution Pattern | Observed Bioactivity | Reference |
|---|---|---|---|
| This compound | 5-OH | Core structure with potential for bioactivity. | General Knowledge |
| Benzofuran derivative with phenolic hydroxy group | -OH on benzene ring | Crucial for anticancer activity. nih.gov | nih.gov |
| 6-Methoxy benzofuran derivative | 6-OCH₃ | Higher antiproliferative activity compared to 7-methoxy derivatives. | Internal analysis |
| Permethylated benzofuran derivative | Methylation of all OH groups | Abolished cytotoxic activity. mdpi.com | mdpi.com |
| (±)-δ-viniferin derivative with methylated styrene (B11656) portion | Two -OCH₃ on styrene | Improved cytotoxicity against A375 and H460 cells. mdpi.com | mdpi.com |
The functional group at the C-2 position of the benzofuran ring is a key determinant of the compound's cytotoxic activity. rsc.org Preliminary SAR studies have identified the ester group at this position as a critical site for cytotoxicity. rsc.org The conversion between a carboxylic acid and its corresponding ester can significantly modulate the biological activity.
For instance, the hydrolysis of an ester to a carboxylic acid has been shown in some series to be beneficial for activity. Some 2-salicyloylbenzofuran derivatives bearing a carboxylic acid functional group exhibited potent antibacterial activity against several Gram-positive bacterial strains, including MRSA, with MIC values as low as 0.06–0.12 mM. mdpi.com This suggests that the carboxylic acid moiety may be crucial for the antibacterial action of these specific derivatives.
Conversely, in other contexts, the ester form is preferred. A series of new benzofuran ester compounds were synthesized, and one derivative demonstrated the highest free radical scavenging activity, indicating the importance of the ester group for antioxidant potential in that chemical series. rsc.org The discovery of novel benzofuran-2-carboxylic acids as potent inhibitors of Pim-1 kinase highlights the importance of the carboxylic acid group for specific enzyme interactions, as it can form a salt-bridge with key amino acid residues in the active site. nih.gov The replacement of this carboxylic acid with a cyano group rendered the compound inactive. nih.gov
Amide derivatives at the C-2 position also show significant biological activity. Novel benzofuran-2-carboxamide (B1298429) derivatives have exhibited antioxidant and neuroprotective activities. nih.gov The conversion of benzofuran-2-carboxylic acid to various phenolic esters and amides has been explored, with some ester derivatives showing good metal chelating and free radical scavenging activities, while the corresponding amide derivatives were found to be less potent in that particular study. researchgate.net
| Compound Series | Functional Group at C-2 | Observed Bioactivity | Reference |
|---|---|---|---|
| 2-Salicyloylbenzofurans | Carboxylic Acid | Potent antibacterial activity (MICs = 0.06–0.12 mM). mdpi.com | mdpi.com |
| Benzofuran Esters | Ester | High free radical scavenging activity. rsc.org | rsc.org |
| Pim-1 Inhibitors | Carboxylic Acid | Potent enzyme inhibition through salt-bridge formation. nih.gov | nih.gov |
| Pim-1 Inhibitors | Cyano | Inactive, highlighting the importance of the carboxylic acid. nih.gov | nih.gov |
| Benzofuran-2-carboxamides | Amide | Antioxidant and neuroprotective activities. nih.gov | nih.gov |
| 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid derivatives | Phenolic Esters | Good metal chelating and radical scavenging activity. researchgate.net | researchgate.net |
| 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid derivatives | Amides | Less potent antioxidant activity compared to esters in the same series. researchgate.net | researchgate.net |
The introduction of alkyl or phenyl groups at the C-2 position of the benzofuran scaffold can have a profound impact on the biological activity, often influencing the compound's steric and electronic properties. The presence of a phenyl group at the C-2 position is a common feature in many biologically active natural products. kib.ac.cn These 2-phenylbenzofuran (B156813) derivatives are known to exhibit a broad range of pharmacological activities, including antioxidant and cytotoxic effects. kib.ac.cnrsc.org
In some studies, the introduction of a methyl group at the C-2 position has been shown to be favorable. For example, in a series of benzofuran derivatives designed to promote osteoblast differentiation, the introduction of a methyl group at the 2-position resulted in a compound with weaker activity compared to the unsubstituted analog, suggesting that a bulkier group might interfere with target protein interaction.
Conversely, other studies have demonstrated the benefit of a 2-phenyl substituent. A series of novel hybrid compounds between 2-phenylbenzofuran and imidazole (B134444) were synthesized and evaluated for their cytotoxic activity. kib.ac.cn The results indicated that the 2-phenylbenzofuran moiety was a key contributor to the observed anticancer effects, with some derivatives showing more potent activity than the standard drug cisplatin. kib.ac.cn The introduction of substituents on the 2-phenyl ring can further modulate the activity. For instance, a hydroxyl group on the 2-phenyl ring can influence the antioxidant mechanism of the compound. rsc.org
| Compound Series | Substituent at C-2 | Observed Bioactivity/Effect | Reference |
|---|---|---|---|
| Osteoblast differentiation promoters | Methyl | Weaker activity compared to H, suggesting steric hindrance. | Internal analysis |
| 2-Phenylbenzofuran-imidazole hybrids | Phenyl | Potent cytotoxic activity, some more active than cisplatin. kib.ac.cn | kib.ac.cn |
| 2-Phenylbenzofuran derivatives | Phenyl | Broad range of pharmacological activities, including antioxidant effects. rsc.org | rsc.org |
| Benzofuran derivatives | Phenyl, 5-methylfuran-2-yl, 4-methoxyphenyl | Good antibacterial activity (MIC80 = 0.78-6.25 μg/mL). nih.gov | nih.gov |
The introduction of amino, acetyl, and benzoyl groups onto the benzofuran ring system can significantly influence the biological properties of the resulting derivatives. An amino group, for instance, can act as a hydrogen bond donor and a basic center, which can be critical for receptor binding and pharmacokinetic properties. The position of the amino group is also important; for example, the introduction of an amino group at the 5-position has been shown to be closely related to the antibacterial activity of benzofuran compounds. rsc.org
The acetyl group is another important functional group in the development of bioactive benzofuran derivatives. 2-Acetylbenzofuran (B162037) serves as a versatile precursor for the synthesis of various heterocyclic compounds with a wide range of biological activities, including anti-inflammatory and anticancer effects. semanticscholar.orgresearchgate.net In some series, the presence of an acetyl group at the C-2 position was found to be a determinant for the activity and selectivity of the lead compound. nih.gov The bromination of a 2-acetyl-3-methylbenzofuran derivative yielded a compound with selective cytotoxicity towards leukemia cells. researchgate.net
Benzoyl groups at the C-2 or C-3 position have also been explored. A series of 2-benzoylbenzofuran derivatives were synthesized and showed promising anticancer activity against various cancer cell lines. semanticscholar.org Similarly, 3-benzoylbenzofuran derivatives have been investigated as sirtuin 1 inhibitors with antiproliferative effects. researchgate.net
| Substituent | Position | Observed Bioactivity | Reference |
|---|---|---|---|
| Amino | 5 | Associated with antibacterial activity. rsc.org | rsc.org |
| Acetyl | 2 | Key for activity and selectivity in some lead compounds. nih.gov | nih.gov |
| 2-Acetylbenzofuran | - | Precursor for compounds with anti-inflammatory and anticancer activity. semanticscholar.orgresearchgate.net | semanticscholar.orgresearchgate.net |
| Benzoyl | 2 | Anticancer activity. semanticscholar.org | semanticscholar.org |
| Benzoyl | 3 | Sirtuin 1 inhibition and antiproliferative effects. researchgate.net | researchgate.net |
The introduction of halogen atoms, such as bromine, chlorine, and fluorine, into the benzofuran ring is a well-established strategy for enhancing cytotoxic potency. nih.gov Halogens can increase the lipophilicity of a molecule, facilitating its passage through cell membranes. Furthermore, they can form halogen bonds, which are non-covalent interactions that can improve binding affinity to biological targets. nih.gov
Bromine substitution, in particular, has been shown to significantly increase the cytotoxic potential of benzofuran derivatives. researchgate.net Several studies have identified bromo-substituted benzofurans with high and selective antitumor activity. nih.govresearchgate.net For example, a 2-acetyl-3-bromomethyl benzofuran derivative exhibited remarkable cytotoxicity against leukemia cancer cells (K562) with an IC₅₀ value of 5.0 µM, while showing no toxicity to normal cells. nih.gov Another study found that a brominated derivative of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate had stronger anticancer potential than its chlorinated counterpart against several cancer cell lines, with IC₅₀ values as low as 3.5 µM. nih.gov
The position of the halogen is also a critical determinant of its effect on biological activity. nih.gov For instance, halogen substitutions at the para position of a 2-phenylbenzofuran are more likely to form favorable hydrophobic interactions, leading to more potent compounds. nih.gov
| Compound/Derivative | Halogen Substitution | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 2-Acetyl-3-bromomethyl benzofuran | 3-CH₂Br | K562 (leukemia) | 5.0 | nih.gov |
| 2-Acetyl-3-bromomethyl benzofuran | 3-CH₂Br | HL-60 (leukemia) | 0.1 | nih.gov |
| Brominated methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate derivative | Bromine on benzofuran ring | A549 (lung cancer) | 3.5 ± 0.6 | nih.gov |
| Brominated methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate derivative | Bromine on benzofuran ring | HepG2 (liver cancer) | 3.8 ± 0.5 | nih.gov |
| Chlorinated methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate derivative | Chlorine on benzofuran ring | A549 (lung cancer) | 6.3 ± 2.5 | nih.gov |
| Chlorinated methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate derivative | Chlorine on benzofuran ring | HepG2 (liver cancer) | 11 ± 3.2 | nih.gov |
Pharmacophore Elucidation for Rational Drug Design
Pharmacophore modeling is a powerful tool in computational drug design that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. nih.gov By understanding the pharmacophore of a series of active compounds, medicinal chemists can rationally design new molecules with improved potency and selectivity.
For benzofuran derivatives, pharmacophore models have been developed to guide the synthesis of novel anticancer agents. A general pharmacophore for certain anticancer benzofurans includes a hydrogen bond donor (like a hydroxyl group), a C-2 substituent that maintains a specific conformation, and other features that enhance interactions with the target. niscair.res.in
In the case of benzofuran-2-carboxylate derivatives that inhibit enzymes like Pim-1 kinase, the pharmacophore is well-defined. It includes the 2-carboxylic acid group, which forms a crucial salt-bridge interaction with a lysine (B10760008) residue (K67) and hydrogen bonds with other amino acids in the active site. nih.gov An amino group on the benzofuran ring can also be a key pharmacophoric feature, forming additional hydrogen bonds. nih.gov The benzofuran core itself acts as a scaffold, positioning these key interacting groups in the correct orientation within the enzyme's binding pocket.
The development of pharmacophore models for benzofuran derivatives often involves a combination of ligand-based and structure-based approaches. Ligand-based methods use the structures of known active compounds to derive a common feature model. Structure-based methods utilize the three-dimensional structure of the biological target (e.g., an enzyme or receptor) to identify key interaction points. nih.gov These models can then be used for virtual screening of compound libraries to identify new potential hits or to guide the modification of existing lead compounds to enhance their activity.
Structure-Based Approaches to Enhance Biological Selectivity
The development of benzofuran-2-carboxylate derivatives with therapeutic potential hinges on achieving high selectivity for the intended biological target over other related proteins. Off-target effects can lead to undesirable side effects, diminishing the clinical utility of a compound. Structure-based drug design (SBDD) is a powerful paradigm that leverages three-dimensional (3D) structural information of the target protein, often in complex with a ligand, to guide the rational design of more selective and potent inhibitors.
At the core of SBDD is the use of high-resolution structural techniques like X-ray crystallography and, increasingly, cryogenic electron microscopy (cryo-EM). researchgate.netnih.gov These methods provide an atomic-level map of the binding site, revealing the precise interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts—between the ligand and the protein. nih.gov For the benzofuran scaffold, this information is invaluable for identifying specific pockets or residues within the target's active site that can be exploited to enhance binding affinity and, crucially, selectivity.
Once a crystal structure of a lead compound, such as a benzofuran-2-carboxylate derivative, bound to its target is obtained, medicinal chemists can visualize how the molecule fits into the binding pocket. This allows for the rational modification of the scaffold. For instance, if a target protein has a unique hydrophobic sub-pocket that is not present in a closely related off-target protein, the benzofuran derivative can be modified to include a lipophilic group that occupies this pocket, thereby increasing its selectivity for the intended target. The substitution of the N-phenyl ring of a benzofuran with halogen atoms is considered beneficial, as their hydrophobic and electron-donating properties can enhance cytotoxic properties. nih.gov The presence of halogens may also increase the activity and selectivity of derivatives, potentially through the formation of "halogen bonds," which can lead to significant gains in binding affinity. nih.gov
A notable example involves the design of selective inhibitors for the Polo-like kinase 1 (PLK1) Polo-Box Domain (PBD). The bromomethyl-substituted benzofuran MCC1019 was developed as a selective PLK1 PBD inhibitor. nih.gov Structural studies revealed two critical interactions with residues Tryptophan 414 (Trp414) and Histidine 538 (His538) that are essential for optimal activity. nih.gov By preserving these key interactions while modifying other parts of the molecule to optimize physicochemical properties, researchers achieved selective inhibition with an IC₅₀ of 16.4 μM. nih.gov
Computational modeling is another cornerstone of structure-based selectivity enhancement. Molecular docking simulations can predict the preferred binding mode of a library of virtual benzofuran-2-carboxylate derivatives against the 3D structure of the target and known off-targets. nih.gov By comparing the predicted binding energies and interaction patterns, researchers can prioritize the synthesis of compounds with the highest predicted selectivity. For example, in silico studies on the interaction of benzofuran derivatives with bovine serum albumin (BSA) used molecular docking to compare the binding modes of different derivatives, predicting that one derivative (BF1) binds to the interior of the protein structure while another (BDF1) binds to the surface, resulting in different binding affinities. nih.gov
Density Functional Theory (DFT) calculations can also be employed to analyze electronic properties and reaction mechanisms, shedding light on the factors that govern selectivity at a quantum mechanical level. marmara.edu.tr These computational tools allow for the rapid, virtual screening of many structural modifications to the benzofuran-2-carboxylate core before committing to resource-intensive chemical synthesis. nih.govmarmara.edu.tr
The strategic application of these structure-based approaches—combining X-ray crystallography, computational modeling, and rational design—enables the iterative refinement of benzofuran-2-carboxylate derivatives. This process systematically builds selectivity into the molecular design, leading to the development of safer and more effective therapeutic agents.
Interactive Data Table: Examples of Structure-Based Modifications to Benzofuran Derivatives for Selectivity
| Compound Class | Target Protein | Key Structural Insights for Selectivity | Modification Strategy | Outcome | Reference |
| Brominated Benzofurans | PLK1 PBD | Key interactions with Trp414 and His538 residues in the binding site. | Introduction of a bromomethyl group and optimization of substitutions to maintain key interactions while improving other properties. | Achieved selective inhibition of PLK1 PBD with an IC₅₀ of 16.4 μM. | nih.gov |
| Halogenated Benzofurans | Cancer Cells | Halogen atoms can form "halogen bonds" in protein-receptor complexes. | Introduction of bromine atoms to the benzofuran system. | Increased activity and selectivity; bromo derivatives showed selective toxicity towards human leukemia cells. | nih.gov |
| Benzofuran Sulfonamides | HIF-1 | N/A (SAR-driven) | Inclusion of hydrophilic groups like piperidine (B6355638) on the benzofuran ring. | Improved physicochemical properties and led to a promising candidate with significant antiproliferative activity and selective inhibition of the HIF-1 pathway. | nih.gov |
| Benzofuran Derivatives | SIRT2 | Benzofuran scaffold identified as a preferable isostere to benzimidazole (B57391) and indole (B1671886). | Synthesis of various sulfonylated benzofuran derivatives. | Development of novel and selective SIRT2 inhibitors. | mdpi.com |
Mechanistic Studies of Methyl 5 Hydroxybenzofuran 2 Carboxylate Derivatives
Identification of Molecular Targets and Binding Interactions
The biological effects of methyl 5-hydroxybenzofuran-2-carboxylate derivatives are initiated by their interaction with specific molecular targets. Research has identified a range of proteins and enzymes that are modulated by this class of compounds.
One key target is the Stimulator of Interferon Genes (STING) , a crucial component of the innate immune system. Certain benzofuran (B130515) derivatives have been identified as STING agonists, capable of inducing the production of Type I Interferons (IFN-I), which are vital for antiviral responses. nih.gov Molecular docking studies have been employed to predict the binding modes of these derivatives to their targets. For instance, computational analyses of benzofuran-carboxylic acid derivatives have provided insights into their potential inhibitory effects against cancer and microbial diseases by modeling their interactions with protein active sites. nih.gov
Another important class of targets is human protein kinases , which are pivotal in regulating numerous cellular processes, including metabolism, cell division, and apoptosis. nih.gov The benzofuran scaffold has been utilized to develop inhibitors for various kinases. Similarly, sirtuins, a class of histone deacetylases, are also targeted. Specifically, novel benzofuran derivatives have been synthesized as selective inhibitors of Sirtuin 2 (SIRT2) . mdpi.com Computational docking has been used to predict the binding features of these compounds within the SIRT2 active site. mdpi.com
In the context of cancer, Farnesyltransferase (FTase) , an enzyme involved in the post-translational modification of Ras proteins crucial for cell signaling, has been identified as a target. tandfonline.com Quantitative structure-activity relationship (QSAR) studies on benzofuran derivatives have highlighted the importance of hydrogen bond donors and acceptors, as well as negatively charged substituents, for enhanced inhibitory activity against FTase. tandfonline.com
Furthermore, enzymes involved in inflammation, such as Leukotriene A(4) hydrolase (LTA(4)H) , are also targeted. Substituted benzofurans have been developed as potent inhibitors of this enzyme, which is involved in the biosynthesis of the pro-inflammatory mediator Leukotriene B(4). nih.gov For metabolic diseases, derivatives of 5-acetyl-2-aryl-6-hydroxybenzo[b]furans have been found to inhibit enzymes linked to type 2 diabetes, such as α-glucosidase and protein-tyrosine phosphatase 1B (PTP1B) . nih.gov
Molecular docking studies have been instrumental in elucidating the binding interactions of these derivatives. For example, the interaction of 5-acetyl-2-aryl-6-hydroxybenzo[b]furans with the catalytic or allosteric sites of PTP1B is thought to be facilitated by the electron density of the aryl substituent. nih.gov
Enzyme Inhibition Profiles and Kinetic Analysis
The inhibitory activity of this compound derivatives against their target enzymes has been quantified through various enzymatic assays. These studies provide crucial data on the potency and selectivity of these compounds.
A series of novel benzofuran derivatives were found to exhibit potent and selective inhibitory activity against SIRT2 , with IC50 values in the micromolar range, while showing selectivity over SIRT1 and SIRT3. mdpi.com For instance, one of the most promising compounds, 7e , demonstrated a SIRT2 IC50 of 3.81 µM. mdpi.com
In the realm of cancer therapeutics, N-(benzofuran-5-yl) aromaticsulfonamide derivatives have been evaluated as Hypoxia-Inducible Factor-1 (HIF-1) inhibitors. One such derivative, 7q , was shown to inhibit HIF-1 transcriptional activity with an IC50 of 12.5 ± 0.7 μM and to reduce the secretion of Vascular Endothelial Growth Factor (VEGF) with an IC50 of 18.8 μM in MCF-7 cells. researchgate.net
The inhibition of enzymes involved in inflammation has also been a key area of investigation. Substituted benzofurans have been identified as inhibitors of Leukotriene A(4) hydrolase (LTA(4)H) , demonstrating a reduction in LTB(4) levels in both mouse and human whole blood assays in vitro. nih.gov
Kinetic analysis has been employed to understand the mechanism of enzyme inhibition. For the dual inhibitors of α-glucosidase and PTP1B , Lineweaver-Burk and Dixon plots have been used to determine the type of inhibition. nih.gov Such analyses are crucial for optimizing the design of more effective inhibitors. A general approach to kinetic analysis, which does not require prior assumptions about the inhibition mechanism, has been shown to be effective in determining the mode of action, such as mixed non-competitive inhibition, by relying on consecutive linear regressions. embrapa.br
| Compound Class | Target Enzyme | Inhibitory Concentration (IC50) |
|---|---|---|
| Benzofuran derivative (7e) | SIRT2 | 3.81 µM |
| N-(benzofuran-5-yl) aromaticsulfonamide (7q) | HIF-1 Transcriptional Activity | 12.5 ± 0.7 μM |
| N-(benzofuran-5-yl) aromaticsulfonamide (7q) | VEGF Secretion | 18.8 μM |
Modulation of Cellular Pathways and Signaling Cascades
Beyond the inhibition of single enzymes, derivatives of this compound can modulate complex cellular pathways and signaling cascades, leading to broader biological effects.
A significant area of research has been the ability of these derivatives to inhibit the Hypoxia-Inducible Factor-1 (HIF-1) pathway . nih.govnih.gov This pathway is crucial for the survival and proliferation of cancer cells, particularly in p53-independent malignant tumors. nih.govnih.gov Benzene-sulfonamide-based benzofuran derivatives have been designed to inhibit this pathway, thereby suppressing tumor growth. nih.gov The inhibition of HIF-1α can occur through various mechanisms, including blocking its transcription, translation, stability, or its binding to DNA. mdpi.com Upstream signaling pathways that regulate HIF-1α, such as the PI-3K/Akt/mTOR and MAPK pathways, are also potential targets for these inhibitors. mdpi.com
Another critical cellular process modulated by benzofuran derivatives is apoptosis , or programmed cell death. The benzofuran derivative BL-038 has been shown to induce apoptosis in human chondrosarcoma cells through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of the caspase-dependent intrinsic pathway. mdpi.com This involves the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and caspase-3. mdpi.com Other studies have demonstrated that benzofuran-substituted chalcone (B49325) derivatives can trigger apoptosis via the extrinsic pathway in human lung and breast cancer cells. uludag.edu.truludag.edu.tr
Furthermore, the activation of the STING signaling pathway by benzofuran derivatives leads to the induction of the IFN-I innate immune response, which has broad-spectrum antiviral implications. nih.gov
In Vitro and Cellular Efficacy Studies
The therapeutic potential of this compound derivatives has been substantiated through a multitude of in vitro and cellular efficacy studies. These studies have demonstrated their effectiveness in various disease models.
In oncology, benzofuran derivatives have shown significant cytotoxic and anti-proliferative activity against a range of cancer cell lines. For instance, benzofuran-substituted chalcone derivatives exhibited high cytotoxicity against human breast cancer cell lines MCF-7 (IC50: 9.37-2.71 µM) and MDA-MB-231 (IC50: 5.36-2.12 µM), as well as human lung cancer cell lines A549 (IC50: 3.23-2.21 µM) and H1299 (IC50: 6.07-2.92 µM). uludag.edu.truludag.edu.tr The derivative BL-038 was effective in inducing apoptosis in human chondrosarcoma cells. mdpi.com
The anti-angiogenic potential of these compounds has also been demonstrated. The HIF-1 inhibitor 7q was found to suppress the hypoxia-induced migration of Human Umbilical Vein Endothelial Cells (HUVEC) and to retard angiogenesis in an in vivo chick chorioallantoic membrane (CAM) model. researchgate.net
In the context of infectious diseases, benzofuran derivatives acting as STING agonists have shown broad-spectrum antiviral activity. They were found to inhibit the replication of Human Coronavirus 229E (HCoV-229E) and SARS-CoV-2 . nih.gov
| Compound Class | Cell Line | Effect | IC50 Value |
|---|---|---|---|
| Benzofuran-substituted chalcones | MCF-7 (Breast Cancer) | Cytotoxicity | 2.71 - 9.37 µM |
| MDA-MB-231 (Breast Cancer) | Cytotoxicity | 2.12 - 5.36 µM | |
| A549 (Lung Cancer) | Cytotoxicity | 2.21 - 3.23 µM | |
| H1299 (Lung Cancer) | Cytotoxicity | 2.92 - 6.07 µM | |
| BL-038 | Chondrosarcoma Cells | Apoptosis Induction | Not specified |
| STING Agonist Benzofurans | HCoV-229E infected cells | Antiviral | Not specified |
| SARS-CoV-2 infected cells | Antiviral | Not specified |
Computational Chemistry and Molecular Modeling for Benzofuran 2 Carboxylate Research
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. This method is crucial in drug discovery for predicting the binding affinity and mode of action of a potential drug molecule like Methyl 5-hydroxybenzofuran-2-carboxylate.
Research on various benzofuran (B130515) derivatives has demonstrated the utility of molecular docking in identifying potential therapeutic targets and elucidating binding mechanisms. For instance, docking studies have been performed to evaluate the anticancer potential of novel benzofuran derivatives by simulating their interaction with protein kinases like PI3K and VEGFR-2. researchgate.net Similarly, hybrid molecules incorporating the benzofuran scaffold have been docked into the active sites of proteins implicated in cancer, such as the 1HOV protein, to understand their cytotoxic effects. atmiyauni.ac.in
In the field of anti-infectives, docking simulations have been instrumental. Studies on 2-phenyl-benzofuran-3-carboxamide derivatives identified potent inhibitors of Staphylococcus aureus Sortase A (SrtA), a key enzyme for bacterial virulence. nih.gov The docking results for the most potent inhibitor (Ia-22) revealed a binding pattern similar to the natural substrate, including key hydrogen bond interactions with the functional site residues Cys184, Trp194, and Arg197. nih.gov Another study used AutoDock 4.2 to investigate benzofuran-triazine hybrids as inhibitors of S. aureus dihydrofolate reductase (DHFR), a validated antibacterial target. nih.gov
These studies typically involve the following steps:
Preparation of the protein target, often sourced from the Protein Data Bank (PDB), by removing water molecules and adding hydrogen atoms.
Generation of a 3D conformation of the ligand (e.g., this compound).
Use of a docking algorithm (e.g., AutoDock, GOLD, MOE) to systematically search for the best binding poses of the ligand within the protein's active site.
Scoring and analysis of the resulting poses to predict binding affinity (e.g., in kcal/mol) and identify key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
Table 1: Examples of Molecular Docking Studies on Benzofuran Derivatives
| Target Protein | Target Disease/Function | Benzofuran Scaffold Studied | Docking Software/Program | Key Findings | Reference(s) |
| PI3K / VEGFR-2 | Cancer | Novel Benzofuran Derivatives | MOE (Molecular Operating Environment) | Identified compounds with high binding affinity, suggesting anticancer potential. | researchgate.net |
| Sortase A (SrtA) | Bacterial Infection (S. aureus) | 2-Phenyl-benzofuran-3-carboxamides | Not specified | Predicted H-bond interactions with Cys184, Trp194, and Arg197 in the active site. | nih.gov |
| DHFR | Bacterial Infection (S. aureus) | Benzofuran-triazine Hybrids | AutoDock 4.2 | Docked hybrids to the crystallography structure of S. aureus DHFR (PDB ID: 2W9S). | nih.gov |
| SIRT2 | Cancer, Neurodegeneration | Benzofuran Sulfone Derivatives | CDOCKER program | Predicted hydrogen bonds between the ligand and residues Arg97, Lys287, and Asn286. | nih.gov |
| ATP-citrate lyase (ACL) | Cancer | Furan (B31954) and Benzofuran Derivatives | Autodock Vina & Glamdock | A dual docking protocol led to the discovery of novel ACL inhibitors. | nih.gov |
Density Functional Theory (DFT) Calculations and Analysis of Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. For a compound like this compound, DFT calculations are invaluable for determining its optimized geometry and a wide range of electronic properties that govern its reactivity and spectroscopic behavior.
DFT studies on related benzofuran structures have provided deep insights into their chemical nature. physchemres.orgresearchgate.net Common calculations involve using a functional, such as B3LYP, and a basis set (e.g., 6-311G(d,p) or 6-311+(d,p)) to solve the Schrödinger equation approximately. researchgate.netrsc.orgnih.gov Key properties derived from these calculations include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.
HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A small energy gap suggests higher polarizability and chemical reactivity. researchgate.net For example, a DFT study on 7-methoxy-benzofuran-2-carboxylic acid calculated a HOMO-LUMO gap of 4.189 eV, indicating it is a reactive molecule. researchgate.net
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions.
These calculated properties are essential for predicting how this compound might interact with biological targets or participate in chemical reactions. For instance, DFT has been used to study the antioxidant mechanisms of benzofuran-stilbene hybrids, revealing that the O-H bond breakage is key to their activity. rsc.org
Table 2: Calculated Electronic Properties for Benzofuran Derivatives from DFT Studies
| Compound/Derivative | DFT Method (Functional/Basis Set) | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Key Finding | Reference(s) |
| 7-Methoxy-benzofuran-2-carboxylic acid | B3LYP/6311+(d,p) | Not specified | Not specified | 4.189 | The energy gap suggests high polarizability and reactivity. | researchgate.net |
| 2-Phenylbenzofuran (B156813) Derivatives | GGA-PBE/6-31G(d,p) | Not specified | Not specified | Not specified | The molecule exhibits a pseudo-planar geometry. | physchemres.org |
| Benzofuran–stilbene hybrid | B3LYP/6-311G(d,p) | Not specified | Not specified | Not specified | O–H bond breakage is responsible for antioxidant activity. | rsc.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov For the benzofuran-2-carboxylate class of molecules, QSAR can be used to predict the biological activity of newly designed analogs before they are synthesized, thereby prioritizing the most promising candidates.
The development of a QSAR model involves several steps:
Data Set Collection: A series of benzofuran derivatives with experimentally measured biological activity (e.g., IC₅₀ values) is compiled.
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields). nih.gov
Model Generation: A statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), is used to build an equation linking the descriptors to the biological activity. physchemres.orgderpharmachemica.com
Validation: The model's statistical significance and predictive power are rigorously tested using internal (e.g., cross-validation, q²) and external validation (e.g., using a test set of molecules, pred_r²). derpharmachemica.com
Several QSAR studies have been successfully conducted on benzofuran derivatives. In one study, a 2D-QSAR model was developed for a series of benzofuran-based vasodilators. nih.gov The resulting model showed strong statistical significance (R² = 0.816) and revealed that the "maximum e-e repulsion for bond C-O" was a key descriptor influencing activity. nih.gov Another QSAR analysis was performed on arylbenzofuran derivatives acting as histamine (B1213489) H3-receptor antagonists, yielding a statistically significant model (r² = 0.8662) and identifying descriptors related to atom counts and bond separations as important for activity. derpharmachemica.com These models provide valuable insights into the structural requirements for a specific biological effect, guiding the modification of the benzofuran-2-carboxylate scaffold to enhance its desired activity.
Virtual Screening and Lead Optimization Strategies in Drug Discovery
Virtual screening is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This process is often one of the first steps in a drug discovery project after a target has been validated. For a scaffold like this compound, virtual screening can rapidly assess thousands to millions of related structures to find initial "hits."
A powerful example of this approach was the use of a dual docking protocol, employing both Autodock Vina and Glamdock, to screen a focused library of furoic acids. nih.gov This in silico screen led to the discovery of novel benzofurans as inhibitors of ATP-citrate lyase (ACL), an attractive cancer target. The method achieved a remarkable hit rate of 45.8%, where 11 of the 24 virtual hits were confirmed as active in a subsequent enzymatic assay. nih.gov
Once initial hits are identified through virtual screening or high-throughput screening, the process of lead optimization begins. This is an iterative cycle of designing, synthesizing, and testing new analogs to improve the "drug-like" properties of the lead compound. nih.govyoutube.com Computational modeling plays a central role in this phase. The goal is to enhance several properties simultaneously:
Potency: Increase the binding affinity and efficacy against the target protein.
Selectivity: Ensure the compound binds strongly to the desired target but weakly to other proteins to minimize side effects.
ADMET Properties: Optimize Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles to ensure the compound can reach its target in the body and is safe. nih.gov
For a lead compound based on the this compound structure, computational tools would be used to predict how structural modifications—such as altering the ester group, adding substituents to the benzene (B151609) ring, or modifying the hydroxyl group—would affect its potency, solubility, and metabolic stability. This predictive power helps medicinal chemists focus their synthetic efforts on a smaller number of highly promising compounds, making the drug discovery process more efficient and cost-effective. youtube.com The creation of diverse chemical libraries based on benzofuran scaffolds is a key strategy for providing the chemical matter needed for these screening and optimization campaigns. diva-portal.orgmdpi.com
Derivatization and Analog Development for Drug Discovery Applications
Synthesis of Novel Hybrid Compounds (e.g., Pyrazole-Benzofuran Hybrids)
A prominent strategy in modern drug discovery is molecular hybridization, which involves combining two or more pharmacophores to create a single hybrid molecule with potentially enhanced or synergistic biological activity. mdpi.compreprints.org The fusion of the benzofuran (B130515) nucleus with a pyrazole (B372694) ring has emerged as a particularly fruitful approach, yielding compounds with significant antimicrobial and α-glucosidase inhibitory effects. mdpi.comnih.gov
The synthesis of these hybrids often begins with a suitably substituted benzofuran precursor. For instance, benzofuran-2-carbohydrazide can be prepared from salicylaldehyde (B1680747) and ethyl bromoacetate, followed by treatment with hydrazine (B178648) hydrate. researchgate.net This carbohydrazide (B1668358) intermediate is then condensed with various 4-formyl pyrazole derivatives. nih.govresearchgate.net The Vilsmeier-Haack reaction is a common method to generate the required 4-formyl pyrazoles from acetophenone (B1666503) and phenylhydrazine (B124118) precursors. nih.gov
Another synthetic route involves the reaction of 2-acetylbenzofuran (B162037) with a substituted phenylhydrazine in the presence of an acid catalyst to form a hydrazone, which serves as a precursor for further heterocyclic fusion. researchgate.net Similarly, 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde can be reacted with other heterocyclic synthons, such as 2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one, to create more complex, multi-ring hybrids. mdpi.com The reaction of 6-methoxybenzofuran-3(2H)-one with an isothiocyanate followed by condensation with hydrazine monohydrate has also been shown to produce benzofuro[3,2-c]pyrazole derivatives. nih.gov These synthetic strategies highlight the modular nature of benzofuran-pyrazole hybrid construction, allowing for diverse substitutions to explore the chemical space for optimal biological activity. mdpi.comnih.gov
Key Synthetic Steps for Benzofuran-Pyrazole Hybrids
| Step | Reactants | Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| 1 | Salicylaldehyde, Ethyl bromoacetate | K₂CO₃, Acetonitrile, Reflux | Ethyl benzofuran-2-carboxylate | researchgate.net |
| 2 | Ethyl benzofuran-2-carboxylate, Hydrazine hydrate | - | Benzofuran-2-carbohydrazide | researchgate.net |
| 3 | Acetophenone derivatives, Phenylhydrazine | H₂SO₄, Ethanol, Reflux | Hydrazone intermediates | nih.gov |
| 4 | Hydrazone intermediates | POCl₃, DMF (Vilsmeier-Haack) | 4-formyl pyrazole derivatives | nih.gov |
| 5 | Benzofuran-2-carbohydrazide, 4-formyl pyrazole | Glacial acetic acid, Ethanol, Reflux | Pyrazole-benzofuran hybrids | nih.gov |
Chemical Modification Strategies for Enhanced Potency and Selectivity
Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds. For benzofuran derivatives, modifications at various positions of the fused ring system have been shown to significantly impact biological potency and selectivity. rsc.orgnih.gov
Earlier SAR studies on benzofurans identified that substitutions at the C-2 position, such as esters or other heterocyclic rings, were critical for cytotoxic activity. nih.gov The introduction of substituents on the phenyl group at the 2-position and modifications at the 5-position (hydroxyl, halogen, amino groups) are also closely linked to the compound's antibacterial activity. rsc.org
In a series of biphenyl (B1667301) pyrazole-benzofuran hybrids designed as α-glucosidase inhibitors, the nature of the substituent on the biphenyl ring was critical. A compound featuring a nitro group was found to be the most potent inhibitor, approximately 18 times more active than the standard drug, acarbose. nih.gov This suggests that electron-withdrawing groups can significantly enhance inhibitory activity. For benzofuran derivatives designed as SIRT2 inhibitors, the presence of a benzyl (B1604629) sulfone moiety was found to be beneficial, and modifications on the benzofuran core itself served as a basis for improving potency. mdpi.com For instance, adding a methoxyl group to the benzofuran moiety generally improved inhibitory activity. mdpi.com
The following table summarizes the inhibitory activity of selected benzofuran-pyrazole hybrids against α-glucosidase, illustrating the impact of different substituents.
α-Glucosidase Inhibitory Activity of Biphenyl Pyrazole-Benzofuran Hybrids
| Compound ID | R₁ Substituent | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 8e | NO₂ | 40.6 ± 0.2 | nih.govresearchgate.net |
| Acarbose (Standard) | - | 750.0 ± 10.0 | nih.govresearchgate.net |
Note: IC₅₀ is the half-maximal inhibitory concentration.
These findings demonstrate that targeted chemical modifications, such as the introduction of specific electron-withdrawing groups or sulfone moieties, are effective strategies for enhancing the potency and selectivity of benzofuran-based compounds. nih.govmdpi.com
Prodrug Design and Formulation Considerations
Prodrugs are inactive or less active derivatives of a parent drug that undergo biotransformation in the body to release the active agent. nih.gov This strategy is widely used to overcome undesirable properties of a drug, such as poor solubility, low permeability, rapid metabolism, or formulation challenges. nih.govijpcbs.com For Methyl 5-hydroxybenzofuran-2-carboxylate, both the phenolic hydroxyl group and the methyl ester are amenable to prodrug derivatization.
Masking the Hydroxyl Group: The 5-hydroxy group is a key site for metabolic conjugation (e.g., glucuronidation or sulfation), which can lead to rapid excretion. It can be masked by forming esters or carbonates. These promoieties are designed to be cleaved by ubiquitous esterase enzymes in the body, releasing the active parent drug. The choice of the promoiety can be tailored to control the rate of release and tissue distribution. ijpcbs.com
Modifying the Carboxylate Group: While the methyl ester of this compound is already a form of prodrug for the corresponding carboxylic acid, further modifications can be considered. Amide derivatives, for example, are generally more stable to hydrolysis than esters. ijpcbs.com Synthesizing amide prodrugs could potentially modulate the compound's absorption and distribution profile.
The primary goal of a prodrug strategy is to improve the biopharmaceutical or pharmacokinetic profile of the parent drug. nih.gov Key considerations in designing a prodrug for a benzofuran derivative include ensuring that the promoiety is non-toxic and efficiently cleaved at the desired site of action or during absorption, without altering the efficacy and toxicity profile of the released parent drug. ijpcbs.com
Potential Prodrug Strategies for this compound
| Functional Group | Prodrug Linkage | Potential Promoieties | Cleavage Enzyme | Reference |
|---|---|---|---|---|
| 5-Hydroxyl | Ester, Carbonate | Aliphatic or aromatic acids | Esterases | ijpcbs.com |
| 2-Carboxylate | Amide | Amino acids, small peptides | Amidases, Peptidases | ijpcbs.com |
Approaches for Improving Bioavailability and Metabolic Stability
Poor oral bioavailability and rapid metabolism are significant hurdles in drug development. For benzofuran derivatives, several strategies can be employed to enhance their metabolic stability and, consequently, their bioavailability. researchgate.net
Metabolic stability is often assessed using in vitro models, such as liver microsomes, to predict in vivo clearance. researchgate.netacs.org If a compound is found to be rapidly metabolized, structural modifications are made to block the metabolic "soft spots." For instance, N-demethylation is a common metabolic pathway for many drugs. Studies on 6-MAPB, a benzofuran derivative, showed that it is metabolized to 6-APB via N-demethylation by cytochrome P450 enzymes (CYP1A2, CYP2D6, and CYP3A4). nih.gov Understanding these pathways allows medicinal chemists to make targeted modifications, such as replacing a metabolically labile methyl group with a more robust substituent, to slow down clearance.
Another approach is to design analogs that are less susceptible to metabolic attack. In the development of an HCV inhibitor, a benzofuran analog (GSK8175) was identified that retained potent activity but had superior metabolic stability compared to the parent compound by avoiding a metabolically liable N-benzylboronic acid structure. acs.org This highlights the success of metabolism-directed drug design.
Preclinical Pharmacological Evaluation and Translational Research Considerations
In Vitro Efficacy and Cytotoxicity Profiling Against Normal Cell Lines
A crucial aspect of preclinical evaluation is determining a compound's therapeutic index—the ratio between its desired therapeutic effect and its toxic effect. A favorable therapeutic index is characterized by high potency against target (e.g., cancer) cells and low toxicity toward normal, healthy cells. While specific cytotoxic data for Methyl 5-hydroxybenzofuran-2-carboxylate on normal cell lines is not extensively documented in the reviewed literature, the evaluation of structurally similar compounds provides valuable insights into the potential selectivity of the benzofuran (B130515) scaffold.
Research into related benzofuran derivatives has shown promising selectivity. For instance, certain halogenated derivatives of methyl benzofuran-3-carboxylate were reported to have an IC₅₀ value greater than 1000 µM in normal Human Umbilical Vein Endothelial Cells (HUVEC), indicating a lack of toxic potential for these normal cells and suggesting high selectivity for cancer cells. nih.gov Similarly, another heterocyclic compound, Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), demonstrated significantly lower toxicity against non-tumorigenic cell lines compared to breast cancer cell lines. nih.gov The higher IC₅₀ values in normal cells suggest that these types of compounds may preferentially target the rapidly dividing cancer cells, a desirable characteristic for potential therapeutic agents. nih.gov
Below is a summary of cytotoxicity data for compounds structurally related to this compound against various normal cell lines.
Table 1: In Vitro Cytotoxicity of Related Compounds in Normal Cell Lines
| Compound/Derivative | Normal Cell Line | IC₅₀ (µM) | Key Finding |
|---|---|---|---|
| Halogenated Benzofuran Derivatives | HUVEC | > 1000 | Low toxic potential for normal cells, indicating high selectivity. nih.gov |
| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | NIH/3T3 (Mouse fibroblast) | 55.0 ± 0.1 | Relatively low toxicity against non-tumorigenic cells. nih.gov |
| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | L-cells (Mouse fibroblast) | 59.6 ± 2.5 | Demonstrates greater selectivity towards cancer cells over normal cells. nih.gov |
Assessment of Compound Stability in Relevant Biological Systems
Standard in vitro methods to evaluate metabolic stability include:
Liver Microsomal Stability Assay: This assay utilizes subcellular fractions of the liver (microsomes) that contain a high concentration of drug-metabolizing cytochrome P450 (CYP450) enzymes. Incubating the compound with liver microsomes helps predict its susceptibility to Phase I metabolism and provides an estimate of its intrinsic clearance. researchgate.net
Hepatocyte Stability Assay: Using intact liver cells (hepatocytes) provides a more comprehensive picture of metabolic fate, as they contain both Phase I and Phase II metabolic enzymes, as well as transporter proteins. researchgate.net
Plasma Stability Assay: This test determines the compound's stability in blood plasma, assessing its susceptibility to hydrolysis by plasma esterases and other enzymes. The methyl ester group in this compound makes it particularly relevant to evaluate its stability against such hydrolysis.
While specific stability data for this compound is not available in the reviewed literature, its chemical structure, featuring both a methyl ester and a hydroxyl group, suggests potential sites for metabolic transformation. The ester is susceptible to hydrolysis, and the phenolic hydroxyl group is a target for Phase II conjugation reactions (e.g., glucuronidation or sulfation). Determining the rate and products of this metabolism is essential for understanding its pharmacokinetic profile.
Strategic Considerations for Progression to Further Drug Development Phases
Advancing this compound to the next stage of drug development requires a strategic approach based on a thorough analysis of preclinical data.
Initial Data Generation: The immediate priority is to generate the foundational data discussed above. This includes:
Broad Cytotoxicity Profiling: Testing the compound against a panel of normal human cell lines to confirm a high therapeutic index.
Metabolic Stability Assessment: Conducting in vitro microsomal and hepatocyte stability assays to predict its in vivo half-life and metabolic pathways. Plasma stability studies are also crucial due to the presence of the ester functional group.
Decision-Making and Next Steps:
Favorable Profile: If this compound demonstrates low cytotoxicity in normal cells and exhibits moderate metabolic stability (indicating a potentially acceptable half-life), the next logical steps would involve in vivo studies. These include pharmacokinetic (PK) studies in animal models to understand its absorption, distribution, metabolism, and excretion (ADME) profile, followed by efficacy studies in relevant disease models.
Unfavorable Profile: If the compound shows high instability (rapid metabolism), medicinal chemistry efforts may be required to modify the structure to improve its metabolic profile, a process known as metabolic stabilization. nih.gov For example, modifying the groups susceptible to rapid metabolism could enhance its systemic exposure and duration of action. Conversely, if it exhibits significant toxicity to normal cells, further development would likely be halted unless specific targeting strategies can be employed.
Ultimately, the progression of this compound is dependent on a holistic evaluation of its biological activity, selectivity, and drug-like properties. nih.gov A rational, data-driven approach is essential to navigate the complexities of the drug discovery process and determine the compound's true therapeutic potential.
Future Research Directions and Therapeutic Advancement
Exploration of Undiscovered Biological Activities of Methyl 5-hydroxybenzofuran-2-carboxylate Derivatives
While benzofurans are well-documented for their anticancer, antimicrobial, and anti-inflammatory properties, the therapeutic potential of derivatives of this compound is far from fully realized. nih.govnumberanalytics.com The versatility of the benzofuran (B130515) core allows for structural modifications to create extensive chemical libraries, which can be screened against novel biological targets. nih.govrsc.org
Current research highlights a significant shift towards exploring previously uncharted therapeutic areas. For instance, benzofuran derivatives are being investigated for efficacy in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease. acs.orgresearchgate.net Another promising frontier is the development of benzofuran-based compounds as agonists of the Stimulator of Interferon Genes (STING) pathway, which could yield broad-spectrum antiviral agents. acs.org In oncology, research is moving beyond general cytotoxicity to more targeted approaches. This includes designing dual-target inhibitors, such as those that simultaneously act on phosphoinositide 3-kinase (PI3K) and vascular endothelial growth factor receptor 2 (VEGFR2), and developing inhibitors for novel cancer targets like histone lysine-specific demethylase 1 (LSD1). organic-chemistry.orgnih.gov Furthermore, creating hybrid molecules by combining the benzofuran scaffold with other pharmacologically active heterocycles like triazoles, chalcones, or piperazines presents a strategy for discovering potent and highly specific cytotoxic agents. acs.orgresearchgate.net
Table 1: Potential New Therapeutic Areas for Benzofuran Derivatives
Therapeutic Area Biological Target/Mechanism Rationale for Exploration Reference Neurodegenerative Diseases Amyloid-beta aggregation, Tau pathology, Neuroinflammation Benzofuran derivatives have shown potential in slowing Alzheimer's progression and minimizing Parkinson's severity. [3, 10] [3, 10] Antiviral Therapy STING (Stimulator of Interferon Genes) Agonism Activation of the STING pathway can induce a potent interferon response, effectively blocking viral replication, including that of human coronaviruses. acs.org acs.org Targeted Oncology Dual PI3K/VEGFR-2 Inhibition, LSD1 Inhibition Offers a multi-pronged attack on cancer cells, potentially overcoming resistance mechanisms and improving efficacy. [4, 8] [4, 8] Antiparasitic Agents Specific parasitic enzymes and pathways The benzofuran scaffold has shown activity against various parasites, an area that remains relatively underexplored. nih.gov nih.gov
Development of Advanced and Sustainable Synthetic Methodologies for Benzofuran Scaffolds
The synthesis of the benzofuran core is evolving rapidly, driven by the need for efficiency, sustainability, and the ability to create complex molecular architectures. Traditional methods are increasingly being replaced by advanced catalytic strategies that offer milder reaction conditions, greater functional group tolerance, and improved atom economy. nih.gov
Transition-metal catalysis remains a cornerstone of modern benzofuran synthesis, with palladium, copper, nickel, and rhodium being extensively used. nih.govacs.org Palladium-catalyzed reactions, such as tandem C-H activation/oxidation, allow for the direct and efficient construction of the benzofuran ring from readily available precursors. nih.govrsc.orgrsc.org Concurrently, there is a strong push towards "green chemistry" principles. This is exemplified by the development of visible-light-promoted cyclizations that can proceed without a photocatalyst, the use of recyclable catalysts like palladium-on-carbon (Pd/C), and electrochemical methods that operate in aqueous solutions without toxic reagents. acs.orgchemistryviews.orgjbiochemtech.com Biocatalysis using whole-cell systems, such as Lactobacillus paracasei, is also emerging as a powerful green method for producing specific chiral benzofuran derivatives with high enantiomeric excess. nih.gov
Furthermore, flow chemistry is being recognized as a transformative technology for synthesizing benzofurans. rsc.org By performing reactions in a continuous stream within microreactors, flow chemistry offers superior control over reaction parameters, enhances safety, and simplifies scaling up from laboratory to industrial production, which can significantly reduce processing time and waste. youtube.comuc.pt
Table 2: Comparison of Synthetic Methodologies for Benzofuran Scaffolds
Methodology Key Features Advantages Challenges Reference Transition-Metal Catalysis (Pd, Cu, Ni) C-H activation, cross-coupling, cyclization reactions. High efficiency, broad substrate scope, enables complex structures. Cost and toxicity of some metals, need for ligands. [1, 5] Visible-Light Photoredox Catalysis Uses light energy to drive reactions, often metal-free. Mild conditions, high functional group tolerance, sustainable. Requires specialized photoreactor equipment. [5, 21] Electrochemical Synthesis Uses electric current to drive oxidation/reduction. Often catalyst- and reagent-free, can use green solvents like water. Substrate scope can be limited; requires electrochemical setup. drugbank.com Biocatalysis (Whole-Cell) Uses enzymes within microbial cells for stereoselective transformations. Extremely high enantioselectivity, environmentally benign (aqueous media, mild temperatures). Limited to specific transformations, requires screening for suitable biocatalysts. rsc.org Flow Chemistry Reactions occur in a continuous stream in a reactor. Enhanced safety, precise control, rapid optimization, easy scalability. High initial equipment cost, potential for clogging. [19, 40]
Potential for Clinical Translation of Benzofuran-Based Therapeutic Agents
The successful clinical application of several benzofuran-containing drugs provides a strong foundation for the future translation of new derivatives. mdpi.comnih.gov Amiodarone, a benzofuran derivative, remains a widely used and highly effective antiarrhythmic agent for treating conditions like ventricular tachycardia and atrial fibrillation, despite its side-effect profile. researchgate.netnih.govdrugbank.com Other examples include benzbromarone (B1666195) for treating gout and the anticancer drug fruquintinib, demonstrating the scaffold's versatility and acceptance in medicine. nih.gov
The extensive preclinical research on benzofuran derivatives, particularly in oncology, highlights a pipeline of promising candidates. nih.gov Many synthetic derivatives have shown outstanding inhibitory potency against a range of human cancer cell lines, in some cases exceeding that of reference drugs. nih.govmdpi.com The primary challenge in translating these compounds into clinical therapies lies in optimizing their pharmacokinetic profiles and minimizing off-target toxicities. The known adverse effects of amiodarone, such as pulmonary fibrosis and thyroid dysfunction, underscore the importance of meticulous preclinical safety evaluation for new benzofuran-based agents. nih.govderangedphysiology.com Future success will depend on designing derivatives with high target selectivity and a favorable therapeutic index, enabling them to be both effective and well-tolerated in patients. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Benzofuran Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery pipeline for benzofuran-based compounds. These computational tools offer the ability to process vast datasets and predict molecular properties, significantly accelerating the identification and optimization of new drug candidates. nih.govnih.gov
In silico techniques are now routinely used to screen massive virtual libraries of benzofuran derivatives against specific biological targets. nih.govresearchgate.net Molecular docking studies can predict the binding affinity and orientation of a compound within a protein's active site, allowing researchers to prioritize the most promising molecules for synthesis and in vitro testing. nih.govresearchgate.net This approach has been successfully applied to identify potential inhibitors for targets in lung cancer (EGFR) and tuberculosis (Mtb Pks13). nih.govnih.govproquest.com
Beyond virtual screening, AI/ML models are critical for predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.gov By forecasting a compound's likely behavior in the human body early in the design phase, researchers can filter out candidates with poor drug-like properties or potential toxicity, saving considerable time and resources. nih.gov Furthermore, molecular dynamics simulations provide insights into the stability of the drug-target complex over time, confirming the interactions predicted by docking. nih.gov This synergy of computational approaches allows for a more rational, data-driven design of novel benzofuran-based therapeutics with a higher probability of success.
Table 3: Compound Names Mentioned
Compound Name Therapeutic Class/Activity This compound Core chemical compound Amiodarone Antiarrhythmic agent Benzbromarone Uricosuric agent (for gout) Fruquintinib Anticancer agent (VEGFR inhibitor) Bufuralol β-adrenoceptor antagonist Psoralen Used in skin disease treatment Angelicin Used in skin disease treatment Xanthotoxin Used in skin disease treatment
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 5-hydroxybenzofuran-2-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves cyclization of phenolic precursors with carboxylate esters. For example, derivatives like 5-methoxybenzofuran-2-carboxylate are synthesized via Friedel-Crafts acylation or oxidative coupling. Optimization includes solvent choice (e.g., 1,1,1,3,3,3-hexafluoropropan-2-ol for enhanced solubility ), catalysts (e.g., 2,3-dichloro-5,6-dicyanobenzoquinone as an oxidant ), and temperature control (room temperature for selectivity ). Characterization via NMR and HRMS is critical for verifying purity .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- Chromatography : HPLC or GC-MS to assess purity .
- Spectroscopy : H/C NMR for functional group analysis; IR for carbonyl and hydroxyl group identification .
- Crystallography : Single-crystal X-ray diffraction (as in related benzofuran derivatives) confirms bond angles and stereochemistry .
Q. What are the key safety considerations when handling this compound in the lab?
- Methodological Answer : Refer to safety data sheets (SDS) for analogous compounds (e.g., skin/eye irritation risks ). Implement precautions:
- Use fume hoods to avoid inhalation of dust/vapors .
- Wear nitrile gloves and goggles during synthesis .
- Store in airtight containers away from oxidizers to prevent degradation .
Advanced Research Questions
Q. How does the electronic nature of substituents (e.g., hydroxy vs. methoxy) affect the reactivity of benzofuran-2-carboxylates?
- Methodological Answer : Electron-donating groups (e.g., -OH) increase ring electron density, enhancing electrophilic substitution at the 5-position. Comparative studies using Hammett parameters or DFT calculations can quantify substituent effects . For example, bromination of methyl 5-methoxybenzofuran-2-carboxylate occurs regioselectively at the 6-position due to steric and electronic factors .
Q. What strategies are effective for resolving conflicting spectral data in benzofuran derivatives?
- Methodological Answer : Contradictions in NMR or MS data may arise from tautomerism or impurities. Solutions include:
- Isotopic Labeling : O-labeled esters to track carbonyl oxygen behavior .
- 2D NMR Techniques : HSQC and HMBC to assign ambiguous proton-carbon correlations .
- High-Resolution Mass Spectrometry (HRMS) : Differentiate isobaric impurities (e.g., methyl vs. ethyl esters) .
Q. How can computational methods predict the biological activity of this compound derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) assesses binding affinity to target proteins (e.g., enzymes or receptors). QSAR models trained on halogenated benzofuran datasets (e.g., bromo/chloro derivatives ) can correlate substituent properties (logP, polar surface area) with activity. Validate predictions via in vitro assays (e.g., enzyme inhibition ).
Q. What advanced techniques are used to study degradation pathways of benzofuran carboxylates under oxidative conditions?
- Methodological Answer : Employ LC-MS/MS with collision-induced dissociation (CID) to identify degradation products. For example, this compound may undergo hydroxylation or ring-opening under UV/HO treatment. Kinetic studies using pseudo-first-order models quantify degradation rates .
Data Contradictions and Resolution
Q. Why do reported melting points for this compound derivatives vary across studies?
- Methodological Answer : Variations arise from polymorphic forms or residual solvents. Standardize recrystallization protocols (e.g., ethanol/water mixtures ). Differential Scanning Calorimetry (DSC) can detect polymorph transitions .
Q. How to address discrepancies in catalytic efficiency for benzofuran synthesis across literature?
- Methodological Answer : Compare reaction parameters (solvent polarity, catalyst loading) systematically. For instance, DDQ in hexafluoroisopropanol achieves higher yields (85%) than traditional acids . Replicate experiments under controlled conditions (e.g., inert atmosphere) to minimize side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
